molecular formula C25H24N6O3S B13377335 7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B13377335
M. Wt: 488.6 g/mol
InChI Key: YWGQKAOHJULBOU-UHFFFAOYSA-N
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Description

7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyridines, and thiophenes. Key steps may involve:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.

    Substitution reactions: Introduction of the ethoxy and methoxy groups on the phenyl ring, and the pyridinyl and thienyl groups on the triazolopyrimidine core.

    Amidation: Formation of the carboxamide group through reactions with amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions can occur at the pyridinyl and thienyl rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl, pyridinyl, and thienyl rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could lead to partially hydrogenated rings.

Scientific Research Applications

Chemistry

Biology

In biological research, triazolopyrimidines are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

Medicinal chemistry explores these compounds for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials, coatings, and chemical sensors.

Mechanism of Action

The mechanism of action of 7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • 7-(4-ethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Uniqueness

The unique combination of ethoxy and methoxy groups on the phenyl ring, along with the specific substitution pattern on the triazolopyrimidine core, distinguishes this compound from its analogs. These structural features may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C25H24N6O3S

Molecular Weight

488.6 g/mol

IUPAC Name

7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C25H24N6O3S/c1-4-34-18-10-9-16(13-19(18)33-3)22-21(24(32)28-17-7-5-11-26-14-17)15(2)27-25-29-23(30-31(22)25)20-8-6-12-35-20/h5-14,22H,4H2,1-3H3,(H,28,32)(H,27,29,30)

InChI Key

YWGQKAOHJULBOU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC3=NC(=NN23)C4=CC=CS4)C)C(=O)NC5=CN=CC=C5)OC

Origin of Product

United States

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